6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole

Catalog No.
S15667870
CAS No.
358641-85-7
M.F
C16H14BrN
M. Wt
300.19 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole

CAS Number

358641-85-7

Product Name

6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole

IUPAC Name

6-bromo-1-(2,4-dimethylphenyl)-2H-isoindole

Molecular Formula

C16H14BrN

Molecular Weight

300.19 g/mol

InChI

InChI=1S/C16H14BrN/c1-10-3-6-14(11(2)7-10)16-15-8-13(17)5-4-12(15)9-18-16/h3-9,18H,1-2H3

InChI Key

SEFLEVPQVOXUIH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C2=C3C=C(C=CC3=CN2)Br)C

6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole is a synthetic compound belonging to the isoindole family, characterized by its unique bicyclic structure that includes a fused benzene and pyrrole ring. The presence of the bromine atom and the dimethylphenyl substituent at specific positions on the isoindole framework contributes to its chemical reactivity and potential biological activity. Isoindoles are known for their diverse applications in medicinal chemistry, particularly due to their ability to interact with various biological targets.

The chemistry of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole involves several key reactions typical of isoindole derivatives:

  • Cycloaddition Reactions: Isoindoles can participate in [2 + 4] cycloaddition reactions, forming adducts with dienophiles such as maleimide derivatives .
  • Dehydrogenation: This compound can undergo dehydrogenation to yield more reactive isoindole derivatives, which can further react with electrophiles .
  • Borylation: The compound may also be subjected to borylation reactions, allowing for further functionalization through Suzuki-Miyaura coupling with aryl halides .

Research indicates that isoindole derivatives exhibit a range of biological activities, including:

  • Antimicrobial Properties: Isoindoles have shown effectiveness against various microbial strains, including Gram-positive and Gram-negative bacteria .
  • Anticancer Activity: Some studies have reported that isoindole derivatives can induce apoptosis in cancer cell lines, suggesting potential as anticancer agents .
  • Antileishmanial Effects: Certain isoindoles demonstrate significant activity against Leishmania tropica, making them candidates for treating leishmaniasis .

Synthesis of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole can be achieved through several methods:

  • Bromination of Isoindoles: Starting from an unsubstituted isoindole, bromination can introduce the bromine atom at the desired position.
  • Aryl Substitution: The incorporation of the 2,4-dimethylphenyl group can be achieved via nucleophilic aromatic substitution or through palladium-catalyzed coupling reactions.
  • Cyclization Reactions: Various cyclization strategies can be employed to form the isoindole core from suitable precursors such as ortho-substituted anilines and α-bromoketones .

The applications of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole span several fields:

  • Pharmaceutical Development: Due to its biological activities, this compound is a candidate for drug development targeting infections and cancer.
  • Fluorescent Dyes: Isoindoles are utilized in creating fluorescent dyes due to their photophysical properties .
  • Analytical Chemistry: They serve as markers in various analytical techniques, particularly in staining procedures for biological samples .

Interaction studies involving 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole focus on its binding affinity with biological targets:

  • Protein Binding: Investigations into how this compound interacts with specific proteins can reveal its mechanism of action and therapeutic potential.
  • Enzyme Inhibition: Studies assessing its role as an enzyme inhibitor could provide insights into its utility in treating diseases influenced by enzymatic activity.

Several compounds share structural similarities with 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
1-(2-Methylphenyl)-2H-isoindoleMethyl group on phenyl ringReduced steric hindrance compared to dimethyl
6-Chloro-1-(2-methylphenyl)-2H-isoindoleChlorine instead of bromineDifferent halogen may affect reactivity
5-BromoisoindolineIsoindoline structureMore saturated ring system; different properties
1-(Phenyl)-2H-isoindoleUnsubstituted phenyl groupLacks additional substituents; simpler structure

These compounds highlight the structural diversity within the isoindole family while emphasizing the unique characteristics of 6-Bromo-1-(2,4-dimethylphenyl)-2H-isoindole due to its specific substituents. Each variant presents different chemical reactivities and biological activities based on their structural modifications.

XLogP3

5

Hydrogen Bond Donor Count

1

Exact Mass

299.03096 g/mol

Monoisotopic Mass

299.03096 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-15-2024

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